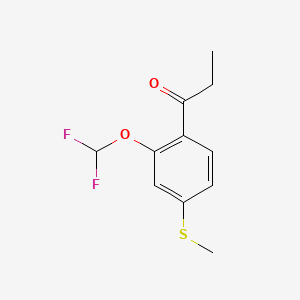
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2S. This compound is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzene and 4-(methylthio)benzaldehyde.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Steps: The key steps include the formation of an intermediate by reacting 2-(difluoromethoxy)benzene with 4-(methylthio)benzaldehyde, followed by a condensation reaction to form the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, such as enzyme inhibition or receptor activation, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with the methylthio group at the 3-position instead of the 4-position. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: Another positional isomer with the methylthio group at the 5-position. The change in position can affect the compound’s properties and applications.
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: This compound has the methylthio group at the 6-position. The differences in the position of functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C11H12F2O2S |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-9(14)8-5-4-7(16-2)6-10(8)15-11(12)13/h4-6,11H,3H2,1-2H3 |
Clé InChI |
ZPOICSQRLVCGEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)SC)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


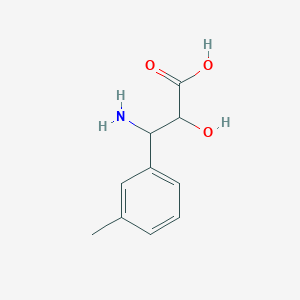
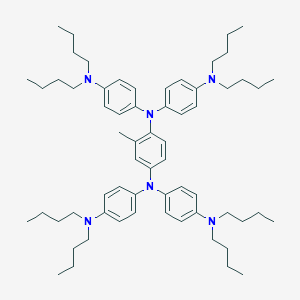

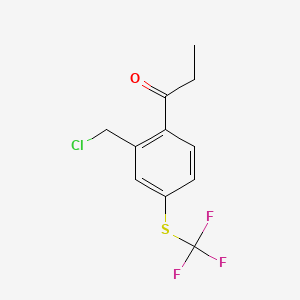
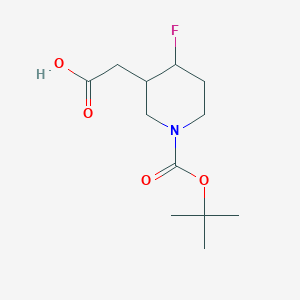
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
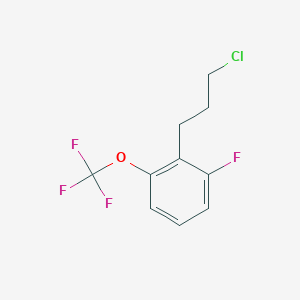

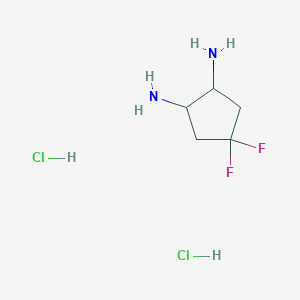

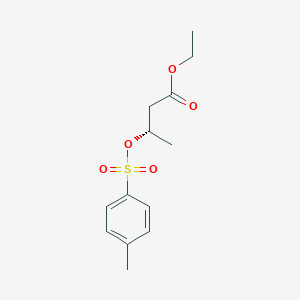
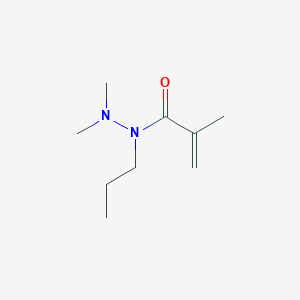
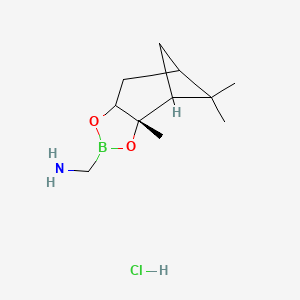
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
